Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is a complex organic compound with a unique structure that includes a phenyl group, a trimethylsilyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- typically involves the reaction of N-methyl-2-phenylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N-methyl-2-phenylacetamide+trimethylsilyl chloride→Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl and acetamide moieties can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-methyl-N-phenyl-: Similar structure but lacks the trimethylsilyl group.
N-Methylacetamide, TMS derivative: Contains a trimethylsilyl group but differs in the overall structure.
Uniqueness
Acetamide, N-methyl-2-phenyl-2-((trimethylsilyl)oxy)- is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with similar compounds.
Properties
CAS No. |
151414-64-1 |
---|---|
Molecular Formula |
C12H19NO2Si |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
N-methyl-2-phenyl-2-trimethylsilyloxyacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-13-12(14)11(15-16(2,3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,13,14) |
InChI Key |
XXIKRDXTDIWNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.